Product packaging for H4-Aminobiopterin(Cat. No.:CAS No. 206885-38-3)

H4-Aminobiopterin

Cat. No.: B1679526
CAS No.: 206885-38-3
M. Wt: 240.26 g/mol
InChI Key: NDSDGUULXHNXGA-BYAPIUGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H4-Aminobiopterin (Ronopterin), with the CAS number 80844-68-4 and molecular formula C9H16N6O2, is a specialized pterin-based compound of significant interest in biomedical research . It is recognized as a novel inhibitor of nitric oxide synthases (NOS), the enzymes responsible for nitric oxide production . Its primary research value lies in the field of immunology and transplantation, where it has been shown to efficiently prolong murine cardiac-allograft survival, an effect comparable to high-dose Cyclosporin A . The mechanism of action appears to extend beyond simple NOS inhibition. While it acts as a potent pteridine antagonist of NOS, studies indicate that its potent immunosuppressive effects in transplant models may operate through a novel mechanism, as effective doses did not significantly alter plasma nitrite-plus-nitrate levels or the expression of key inflammatory markers like inducible NOS, interferon-γ, and tumor necrosis factor-α . This makes this compound a crucial research tool for investigating alternative pathways in the immune response and allograft rejection. Further research applications include its role in attenuating dendritic cell-induced T cell priming, independent of inducible NOS, highlighting its utility in dissecting immune cell interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N6O2 B1679526 H4-Aminobiopterin CAS No. 206885-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O2/c1-3(16)6(17)4-2-12-8-5(13-4)7(10)14-9(11)15-8/h3-4,6,13,16-17H,2H2,1H3,(H5,10,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDGUULXHNXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=NC(=NC(=C2N1)N)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Enzymatic Interactions of H4 Aminobiopterin

Mechanism of Nitric Oxide Synthase (NOS) Inhibition

H4-Aminobiopterin exerts its inhibitory action on NOS through a complex interplay of kinetic and structural factors, demonstrating notable selectivity for the inducible isoform (iNOS) in cellular environments.

Inhibition Kinetics Across Purified NOS Isoforms

Studies on purified NOS isoforms have revealed the potent inhibitory nature of this compound. While specific Ki values are not extensively reported in the reviewed literature, the half-maximal inhibitory concentrations (IC50) provide a clear indication of its efficacy. For recombinant endothelial NOS (eNOS), this compound demonstrates an IC50 of 14.8 ± 7.5 µM when in the presence of 10 µM tetrahydrobiopterin (B1682763). nih.gov This inhibitory potency is comparable to that observed for inducible NOS (iNOS). nih.gov

Inhibition of Purified NOS Isoforms by this compound
NOS IsoformParameterValue (µM)Conditions
Endothelial NOS (eNOS)IC5014.8 ± 7.5Recombinant enzyme, in the presence of 10 µM H4Bip

Differential Selectivity for Inducible Nitric Oxide Synthase (iNOS) in Cellular Contexts

A remarkable characteristic of this compound is its preferential inhibition of iNOS within intact cells. This selectivity is not readily apparent in studies using purified enzymes but becomes evident in cellular assays. For instance, in murine vascular endothelial cells, 4-amino-BH4 potently and selectively inhibits iNOS with minimal effect on eNOS. researchgate.net

Further research has quantified this differential inhibition. In cultured porcine endothelial cells, this compound was significantly less effective at inhibiting NO formation, with an IC50 value of 420 ± 36 µM. nih.gov In stark contrast, its inhibitory effect on the inducible isoform in murine fibroblasts and human DLD-1 adenocarcinoma cells was much more pronounced, with IC50 values of 15 ± 4.9 µM and 55 ± 10.3 µM, respectively. nih.gov

The inhibitory action of this compound in all cell types studied was significantly potentiated by the depletion of intracellular tetrahydrobiopterin and could be counteracted by increasing intracellular H4Bip concentrations. nih.gov Interestingly, the observed selectivity for iNOS was not attributable to differences in the intracellular levels of H4Bip between the cell types. nih.gov

Differential Inhibition of NOS Isoforms by this compound in Cellular Systems
Cell TypeNOS IsoformIC50 (µM)
Murine FibroblastsiNOS15 ± 4.9
Human DLD-1 Adenocarcinoma CellsiNOS55 ± 10.3
Porcine Endothelial CellseNOS420 ± 36

Structural and Kinetic Basis for iNOS Selectivity in Intact Cells

The precise structural and kinetic underpinnings of this compound's selectivity for iNOS in a cellular environment are thought to be linked to the dynamics of protein expression. A prominent hypothesis suggests that the high-affinity binding of this compound to iNOS occurs during the protein's expression, a post-translational event that is crucial for the assembly of active iNOS dimers. nih.govnih.gov This is supported by the observation that this compound does not suppress the expression of the NOS enzyme itself in cytokine-treated cells. nih.gov

The assembly of iNOS subunits into a functional dimer is a critical step for its catalytic activity and is promoted by the presence of H4Bip. nih.gov It is plausible that this compound, being a structural analog, can also bind with high affinity during this assembly process, effectively locking the enzyme in an inhibited state. This mechanism would be particularly relevant for iNOS, which is not constitutively expressed but rather induced by inflammatory stimuli, allowing the inhibitor to be present as the enzyme is being synthesized and assembled.

Interaction with Pterin (B48896) Binding Sites on NOS

This compound directly interacts with the pterin binding site on NOS, leading to significant allosteric modulation of the enzyme's conformation and substrate affinity, and participating in the electronic events of the catalytic cycle.

Allosteric Modulation of Enzyme Conformation and Substrate Affinity

The binding of pterins to NOS is known to cause allosteric effects that are crucial for the enzyme's function. Tetrahydrobiopterin, for example, engages in dual allosteric interactions with L-arginine to activate neuronal NOS (nNOS) and enhance L-arginine turnover. nih.gov This is evidenced by the observation that H4Bip can cause an L-arginine-dependent increase in the heme Soret band, which is indicative of increased substrate binding. nih.gov

Furthermore, H4Bip plays a vital role in stabilizing the quaternary structure of NOS. nih.gov In the absence of H4Bip, dimeric nNOS can dissociate into inactive monomers under catalytic conditions. nih.gov This dissociation is linked to the uncoupling of reductive oxygen activation. nih.gov The binding of H4Bip helps to maintain the dimeric and active conformation of the enzyme. nih.gov

Investigations into Electronic Contributions to Enzymatic Reactions

The pterin cofactor is not merely a structural component but also plays a direct role in the electronic mechanisms of NOS catalysis. During the enzymatic reaction, tetrahydrobiopterin donates an electron to the reaction, leading to the formation of a protonated trihydropterin radical. mdpi.com This radical is subsequently regenerated back to tetrahydrobiopterin within the enzyme's active site through an electron transfer from NADPH via the FAD and FMN domains of the reductase portion of the enzyme. mdpi.com This one-electron redox cycle is a unique feature of the pterin's function in NOS compared to its role in other enzymes. nih.gov

This compound, by binding to the pterin site, is positioned to interfere with this critical electron transfer process. While the precise electronic contributions of this compound itself have not been fully elucidated, its structural similarity to H4Bip suggests that it can occupy the binding site and prevent the productive binding and redox cycling of the natural cofactor, thereby inhibiting the catalytic activity of the enzyme.

Influence on Cofactor-Enzyme Coupling and Dissociation Dynamics

This compound, a structural analog of the essential cofactor tetrahydrobiopterin (H4biopterin), exerts a significant influence on the function of nitric oxide synthases (NOS). Its primary mechanism of action is the competitive inhibition of NOS activity by interfering with the binding of the natural cofactor, H4biopterin. This interference directly impacts the coupling of the enzyme, a critical process for its normal catalytic function.

The activity of all NOS isoforms is strictly dependent on the presence of H4biopterin. researchgate.net This cofactor plays a crucial role in stabilizing the active dimeric form of the enzyme and is essential for the catalytic process of converting L-arginine to nitric oxide (NO). nih.govnih.gov In the absence of sufficient H4biopterin, the enzyme becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO.

This compound binds with high affinity to the H4biopterin binding site on NOS. nih.gov This competitive binding displaces the natural cofactor, leading to an uncoupled state and the inhibition of NO synthesis. The inhibitory effect of this compound is directly related to the intracellular concentrations of H4biopterin. Research has shown that the inhibitory potency of this compound is significantly enhanced in cells with depleted levels of intracellular H4biopterin. Conversely, increasing the intracellular concentration of H4biopterin can overcome the inhibitory effects of the analog. nih.gov

This dynamic demonstrates that this compound directly modulates the cofactor-enzyme coupling. By occupying the binding site, it not only blocks the catalytic function but also likely affects the conformational stability of the enzyme. The presence of H4biopterin is known to stabilize the dimeric structure of NOS, which is essential for its activity. Destabilization of the dimer is associated with enzyme inactivation and degradation. nih.govnih.gov Therefore, by competing with H4biopterin, this compound can be inferred to promote a shift towards the inactive, monomeric state of the enzyme, thereby influencing its dissociation dynamics.

The inhibitory concentration (IC50) of this compound varies between different NOS isoforms and cell types, which may be related to differences in intracellular H4biopterin levels. nih.gov

Inhibitory Concentration (IC50) of this compound on Nitric Oxide Synthase Activity

Cell Type/Enzyme IC50 (µM) Notes
Recombinant endothelial NOS 14.8 ± 7.5 In the presence of 10 µM H4biopterin
Murine Fibroblasts (inducible NOS) 15 ± 4.9
Human DLD-1 Adenocarcinoma Cells (inducible NOS) 55 ± 10.3

Lack of Involvement in Dihydrofolate Reductase Inhibition

While this compound is a pteridine (B1203161) derivative, a class of compounds that includes potent inhibitors of dihydrofolate reductase (DHFR), there is no scientific evidence to suggest that this compound is an inhibitor of this enzyme. DHFR is a key enzyme in folate metabolism, responsible for converting dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and some amino acids. nih.gov

The primary inhibitors of DHFR, known as antifolates, include compounds like methotrexate (B535133) and aminopterin (B17811). zsmu.edu.uanih.gov These molecules are structural analogs of folic acid and function by competitively binding to the active site of DHFR with very high affinity. bohrium.com

Extensive studies on pteridine derivatives as DHFR inhibitors have identified specific structural features required for high-affinity binding and inhibition. zsmu.edu.uazsmu.edu.ua The available literature, which details the screening and development of numerous pteridine-based compounds against DHFR, does not mention this compound as having inhibitory activity against this enzyme. zsmu.edu.uazsmu.edu.uachemrxiv.org Therefore, based on the current body of scientific research, this compound is not considered to be involved in the inhibition of dihydrofolate reductase.

Cellular and Subcellular Modulatory Actions of H4 Aminobiopterin

Regulation of Gene Expression and Protein Synthesis

H4-Aminobiopterin is a known inhibitor of all nitric oxide synthase (NOS) isoenzymes. aai.org The production of nitric oxide (NO) by NOS is dependent on the cofactor tetrahydrobiopterin (B1682763). nih.gov this compound, as a structural analog, interferes with this process. However, research indicates that the immunosuppressive effects of this compound are not solely dependent on its ability to inhibit inducible nitric oxide synthase (iNOS). aai.org Studies using cells from iNOS knockout mice have demonstrated that many of the compound's effects on immune cells occur independently of iNOS inhibition. aai.org While this compound is a potent inhibitor of NOS activity, its direct impact on the gene expression of NOS is less clear and appears to be secondary to its effects on other cellular pathways. For instance, in some contexts, nitric oxide itself can positively regulate iNOS expression through a feedback loop involving post-translational modifications. sfu.ca However, the primary interaction of this compound is at the level of enzyme activity rather than direct modulation of NOS gene transcription.

Modulation of Cellular Signaling Cascades

This compound has been shown to be involved in the production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂). aai.org This is a key aspect of its cellular activity, as ROS can act as signaling molecules that influence various cellular processes. embopress.orgwikipedia.org The formation of H₂O₂ can be triggered by various stimuli and is a common feature of cellular metabolism and signaling. nih.govmdpi.comcsic.es In the context of this compound, the generation of H₂O₂ has been linked to its pro-apoptotic effects in certain cell types. aai.org For example, in RAW264.7 macrophage-like cells, H₄-pteridines have been found to induce apoptosis through the formation of hydrogen peroxide. aai.org However, the role of H₂O₂ in this compound-induced effects can be cell-type specific.

A significant cellular effect of this compound is the induction of apoptosis, or programmed cell death, in a cell-type-specific manner. aai.org This process is characterized by a series of morphological and biochemical changes that lead to the orderly dismantling of the cell. nih.gov Research has demonstrated that this compound efficiently induces apoptosis in murine T cells, but not in murine dendritic cells. aai.org This selective pro-apoptotic activity highlights its potential for targeted modulation of the immune response.

The apoptotic process induced by this compound can involve multiple pathways. In some cell lines, this effect is linked to the generation of hydrogen peroxide. aai.org However, studies have also shown that in T cells, this compound-induced apoptosis involves mechanisms additional to H₂O₂ formation, as the effects were not fully reversed by the H₂O₂-scavenging enzyme catalase. aai.org The induction of apoptosis is a critical mechanism underlying the immunosuppressive properties of this compound.

Table 1: Effect of this compound on Apoptosis in Different Cell Lines

Cell Line Effect of this compound Reference
Murine T cells Efficiently induces apoptosis aai.org
Murine Dendritic Cells No pro-apoptotic effect aai.org
RAW264.7 Cells Induces apoptosis via hydrogen peroxide formation aai.org

The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is a crucial regulator of numerous physiological processes. plos.orgwikipedia.org Nitric oxide, produced by NOS, activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP. nih.gov As a potent inhibitor of all NOS isoforms, this compound directly interferes with the initial step of this pathway by reducing NO production. aai.org This inhibition has been shown to have downstream consequences. For example, in studies on cochlear inner hair cells, inhibition of NOS enhanced ATP-induced increases in intracellular calcium, an effect that is normally counteracted by the NO-cGMP pathway. nih.gov By blocking NO synthesis, this compound can prevent the activation of sGC and the subsequent production of cGMP, thereby disrupting the signaling cascade. nih.gov

Effects on Immune Cell Phenotype and Function

This compound exerts significant modulatory effects on the phenotype and function of immune cells, contributing to its immunosuppressive properties. aai.org These effects are not solely due to iNOS inhibition and involve direct actions on various immune cell types. aai.org

In murine bone marrow-derived dendritic cells, this compound has been shown to down-regulate the expression of MHC class II molecules. aai.org This effect is specific to this compound and is not observed with H4-biopterin or other iNOS inhibitors. aai.org The down-regulation of MHC class II impairs the ability of dendritic cells to present antigens and prime alloreactive T cells. aai.org Furthermore, this compound was found to counteract the LPS-induced down-regulation of ICOS ligand, while the expression of other surface markers like CD40, CD86, CD80, B7-H1, and B7-DC remained unchanged. aai.org

In addition to its effects on dendritic cells, this compound directly impacts T cells. It has been demonstrated to reduce the activation of CD4+ T cells and impair the production of proinflammatory cytokines and the Th1 response. aai.org As mentioned previously, this compound also induces rapid apoptosis in murine T cells. aai.org These multifaceted effects on immune cells underscore the compound's ability to modulate immune responses at different levels and in a cell-type-specific manner. aai.org

Table 2: Summary of this compound's Effects on Immune Cells

Immune Cell Type Specific Effect Functional Consequence Reference
Murine Dendritic Cells Down-regulation of MHC class II expression Reduced capacity to prime alloreactive T cells aai.org
Murine T cells Induction of apoptosis Reduced T cell response aai.org
Murine T cells Reduced activation of CD4+ T cells Impaired proinflammatory cytokine production and Th1 response aai.org

Dendritic Cell Maturation and Antigen Presentation

This compound has been shown to exert significant influence on the functional capacity of dendritic cells (DCs), key antigen-presenting cells (APCs) responsible for initiating T cell-mediated immune responses. aai.org The compound's action appears to target the maturation process of DCs and their ability to present antigens effectively, thereby attenuating T cell activation. aai.org This immunomodulatory effect is notable as it occurs independently of the compound's well-known role as an inhibitor of inducible nitric oxide synthase (iNOS). aai.org

A primary mechanism by which this compound impairs dendritic cell function is through the specific down-regulation of Major Histocompatibility Complex (MHC) Class II surface expression. aai.org In studies using murine bone marrow-derived dendritic cells, treatment with this compound led to a marked reduction in the surface levels of MHC Class II molecules. aai.org This effect was observed to be more significant in immature DCs compared to those matured with lipopolysaccharide (LPS), suggesting that this compound can counteract the strong induction of MHC Class II typically seen during DC maturation. aai.org The specificity of this action is highlighted by the fact that its parent compound, H4-biopterin, did not produce the same effect. aai.org Furthermore, this down-regulation was not linked to iNOS inhibition, as the effect was not replicated by other iNOS inhibitors or observed in cells from iNOS knockout mice. aai.org From a panel of seven molecules crucial for T cell activation, MHC Class II was uniquely affected by this compound, alongside the ICOS ligand. aai.org

Cell TypeTreatment ConditionEffect on MHC Class II ExpressionReference
Immature Murine Dendritic CellsThis compoundSignificant down-regulation aai.org
LPS-Matured Murine Dendritic CellsThis compoundLess pronounced down-regulation aai.org
Murine Dendritic CellsH4-biopterinNo alteration aai.org

The reduction in MHC Class II surface expression on dendritic cells by this compound has direct functional consequences for their ability to prime T cells. aai.org The process of T cell priming requires the recognition of peptide antigens presented by MHC molecules on APCs. frontiersin.org Research demonstrated that this compound-treated dendritic cells loaded with an ovalbumin (OVA) peptide had a significantly impaired capacity to activate CD4+ T cells from OT-II mice, which express an OVA-specific T cell receptor. aai.org This indicates that the effect of this compound on MHC Class II expression is a key factor in attenuating the T cell response. aai.org The compound's ability to reduce the T cell stimulatory capacity of dendritic cells represents an immunosuppressive mechanism that is distinct from its iNOS-inhibiting properties. aai.org

Regulation of Cytokine Secretion Profiles

This compound also modulates the immune response by altering the pattern of cytokines secreted by immune and non-immune cells. Cytokines are small proteins crucial for cell signaling, particularly in orchestrating inflammatory responses. thermofisher.comfrontiersin.org

In addition to affecting antigen presentation, this compound curtails the production of key proinflammatory cytokines by dendritic cells. aai.org Specifically, the amount of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) produced by CD11c-positive dendritic cells was significantly reduced following treatment with this compound. aai.org TNF-α and IL-12 are critical for driving Th1-type immune responses. thermofisher.commdpi.com The reduction of these cytokines by this compound, but not by H4-biopterin, further contributes to the attenuated T cell proliferation and impaired production of downstream cytokines like IL-2 and IFN-γ in mixed lymphocyte reactions. aai.org

CytokineProducing CellEffect of this compoundReference
TNF-αMurine Dendritic CellsSignificantly reduced production aai.org
IL-12Murine Dendritic CellsSignificantly reduced production aai.org

The action of this compound on cytokine production extends to non-immune cells, such as those in the kidney, where it exhibits differential effects. In a study using human proximal tubular epithelial cells (HK-2), this compound, acting as a selective iNOS inhibitor, was associated with a reduction in Interleukin-6 (IL-6) production in monolayer cultures. nih.gov IL-6 is a pleiotropic cytokine with significant pro-inflammatory roles in kidney disease. frontiersin.org In contrast, the production of Interleukin-8 (IL-8), another pro-inflammatory chemokine, was not significantly suppressed by this compound in this model, unlike other non-selective NOS inhibitors like L-NMMA which did cause suppression. nih.gov This highlights a selective modulatory effect of this compound on cytokine profiles in specific cell types.

Investigations in Multi-Cellular Systems and Co-culture Models

To better understand cellular interactions, co-culture models are employed to simulate the complex microenvironment of tissues. nih.govbiorxiv.org Investigations using such systems have revealed that the effects of this compound observed in single-cell-type cultures can be significantly modified by the presence of other cell types. nih.gov

In a renal endo-epithelial bilayer model, the effects of this compound on proximal tubular epithelial cells (HK-2) were studied both in monolayer and in co-culture with endothelial cells (EA.hy 926). nih.gov While this compound treatment of epithelial cell monolayers resulted in reduced IL-6 production and increased cell damage, these effects were abolished when the epithelial cells were co-cultured with endothelial cells. nih.gov This finding suggests that intercellular communication between epithelial and endothelial cells can counteract the potentially detrimental effects of epithelial NOS inhibition by this compound. nih.gov Under these co-culture conditions, endothelial cells exhibited higher IL-6 and IL-8 release compared to when they were cultured alone. nih.gov These results underscore the importance of studying this compound in more complex, multi-cellular systems to accurately predict its physiological and pathological impact.

Culture ConditionCell TypeTreatmentObserved Effect on Epithelial CellsReference
MonolayerRenal Epithelial (HK-2)This compoundReduced IL-6 production, increased cell damage nih.gov
Co-cultureRenal Epithelial (HK-2) + Endothelial (EA.hy 926)This compoundEffects on epithelial cells (reduced IL-6, cell damage) were abolished nih.gov

Effects on Epithelial and Endothelial Cell Integrity and Viability in Co-culture Conditions

In co-culture systems designed to mimic the close interaction between different cell types in tissues, this compound (also known as 4-ABH4) demonstrates a nuanced role in modulating cellular responses, particularly in the context of nitric oxide (NO) synthase inhibition. Studies involving a renal endo-epithelial bilayer model, which combines proximal tubular epithelial cells (HK-2) and endothelial cells of venous origin (EA.hy 926), have shown that the detrimental effects observed in epithelial monocultures are abolished when these cells are cultured together with endothelial cells. nih.gov

The interaction between the two cell types appears to provide a protective effect, counteracting the potentially harmful consequences of epithelial NO synthase inhibition by this compound. nih.gov While this compound significantly reduces NO production from both cell types, the co-culture environment abrogates the negative impact on epithelial cell integrity and viability that is seen when they are cultured alone. nih.gov

Interestingly, under these co-culture conditions, endothelial cells exhibit an altered cytokine release profile compared to when they are in a monolayer. Specifically, the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from endothelial cells is higher in the co-culture setting. The production of IL-8 in this system is not significantly suppressed by this compound, unlike other nitric oxide synthase inhibitors. nih.gov This suggests a complex intercellular cross-talk where the presence of epithelial cells modifies the endothelial cell response to this compound.

Cell Culture ConditionKey Findings with this compound
Epithelial-Endothelial Co-culture Detrimental effects on epithelial cells (increased LDH release, apoptosis) are abolished. nih.gov
Endothelial cells show higher IL-6 and IL-8 release compared to monolayers. nih.gov
IL-8 production by endothelial cells is not significantly suppressed. nih.gov

Counteracting Potentially Detrimental Effects in Mono-Culture Systems

The effects of this compound are markedly different when epithelial and endothelial cells are studied in isolation (mono-culture). As a selective inhibitor of inducible nitric oxide synthase (iNOS), this compound has been shown to have detrimental effects on renal epithelial cells (HK-2) when they are cultured alone. nih.gov

In these mono-culture systems, the inhibition of basal NO production in epithelial cells by this compound leads to a series of negative outcomes. Research has documented an increase in the release of lactate (B86563) dehydrogenase (LDH), which is an indicator of compromised cell integrity and damage. nih.gov Furthermore, this inhibition is associated with an increase in apoptosis, or programmed cell death, indicating a reduction in cell viability. nih.gov Concurrently, the production of the cytokine IL-6 by these epithelial cells is reduced. nih.gov

In contrast, these harmful effects were not observed in endothelial cell (EA.hy 926) monolayers treated with this compound. nih.gov This highlights a cell-type-specific response to the inhibition of NO synthesis by this compound. The detrimental impact on epithelial cells in mono-culture is a key finding that underscores the protective role of intercellular communication, as these effects are counteracted in the co-culture environment described previously. nih.gov

Cell Type (Mono-culture)Effect of this compoundIndicator
Epithelial Cells (HK-2) Increased Cell DamageLactate Dehydrogenase (LDH) Release nih.gov
Increased ApoptosisProgrammed Cell Death nih.gov
Reduced Cytokine ProductionInterleukin-6 (IL-6) nih.gov
Endothelial Cells (EA.hy 926) No significant detrimental effects on cell integrity or viability. nih.govLDH Release, Apoptosis nih.gov

Synthetic Pathways and Metabolic Transformations of H4 Aminobiopterin

Chemical Synthesis Methodologies for H4-Aminobiopterin

The synthesis of this compound and its analogs involves complex chemical strategies to construct the pteridine (B1203161) core and introduce the desired functional groups with correct stereochemistry.

Total Synthesis Approaches

The total synthesis of pteridine derivatives, including analogs of this compound, can be achieved through various routes. A common approach involves the condensation of a suitably substituted pyrimidine (B1678525) with a pyrazine (B50134) derivative. The synthesis of the pteridine nucleus can be accomplished by starting with either a pyrimidine or a pyrazine and constructing the second ring onto it. For instance, the synthesis of pteridines can be initiated from 5,6-diaminopyrimidines condensed with α,β-dicarbonyl compounds. researchgate.net

The synthesis of tetrahydrobiopterin (B1682763) (THB) analogs with 6-alkoxymethyl substituents has been successfully achieved using the Taylor method. nih.gov This process starts from pyrazine ortho-amino nitriles, followed by cyclization with guanidine, hydrolysis with aqueous sodium hydroxide, and subsequent catalytic hydrogenation over platinum in trifluoroacetic acid. nih.gov While not a direct synthesis of this compound, this methodology highlights a plausible synthetic strategy that could be adapted for its synthesis by using appropriately substituted starting materials.

Stereoselective Synthesis for Specific Isomers

The biological activity of tetrahydrobiopterin and its analogs is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is crucial for obtaining specific isomers. The synthesis of tetrahydrofurans, for example, has been achieved with high stereoselectivity through various methods, including intramolecular additions of alcohols to epoxides and Lewis acid-mediated ring contractions. nih.gov

In the context of pterins, sepiapterin (B94604) reductase (SR) is a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4), catalyzing the reduction of 6-pyruvoyl tetrahydropterin (B86495) to BH4. researchgate.net The stereochemistry of the final product is determined by the substrate binding mode within the enzyme's active site. researchgate.net Synthetic strategies for tetrahydrobiopterin analogs often aim to mimic these enzymatic transformations to achieve the desired stereoselectivity. For instance, the synthesis of L-threo-BH4, a distinct isomer of BH4, is catalyzed by sepiapterin reductase from Chlorobium tepidum. researchgate.net Understanding these enzymatic mechanisms can guide the design of stereoselective chemical syntheses.

Metabolic Characterization and Identification of Biotransformation Products

The metabolic fate of this compound is a critical aspect of its pharmacological profile. While direct metabolic studies on this compound are limited, insights can be gained from studies on the closely related compound, aminopterin (B17811).

Detection and Quantification of this compound Metabolites (e.g., 4-amino-7,8-dihydro-L-biopterin, 4-amino-L-biopterin)

The analysis of drug metabolites in biological samples is essential for understanding their pharmacokinetic and pharmacodynamic properties. alwsci.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the detection and quantification of drug metabolites due to its high sensitivity and accuracy. alwsci.com High-resolution mass spectrometry (HRMS) is particularly useful for identifying novel or unexpected metabolites. nih.gov

Studies on aminopterin have shown that it undergoes metabolic transformation in the body. Following aminopterin therapy, there is an observed increase in folic acid excretion, suggesting a metabolic displacement of folic acid by aminopterin. ashpublications.org The detection and quantification of pteridine levels in biological fluids like blood serum, urine, and cerebrospinal fluid are commonly performed using high-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence, electrochemical detection, or mass spectrometry. mdpi.com These analytical techniques would be directly applicable to the study of this compound metabolism and the identification of its biotransformation products, such as 4-amino-7,8-dihydro-L-biopterin and 4-amino-L-biopterin.

Strategies for Designing Novel Pterin (B48896) Analogs as Biochemical Probes

The development of novel pterin analogs as biochemical probes is a vibrant area of research, aiming to create tools for studying biological processes and for drug discovery. mskcc.org These probes are often designed to interact with specific enzymes or receptors, providing insights into their function and enabling high-throughput screening of potential inhibitors.

A key strategy in designing such probes is to modify the pterin scaffold to introduce desirable properties, such as fluorescence or specific binding affinities, while retaining the core structure necessary for biological activity. nih.gov For example, fluorescent pteridine analogs have been developed for nucleic acid analysis. nih.govcancer.gov These probes, such as 3-methylisoxanthopterin (3MI) and 6-methylisoxanthopterin (6MI), can be incorporated into oligonucleotides and their fluorescence properties change upon interaction with other molecules, allowing for real-time monitoring of these interactions. cancer.gov

Another important application of pterin analogs is in the development of enzyme inhibitors. Structure-based drug design is a powerful approach where the three-dimensional structure of the target enzyme is used to design inhibitors that bind with high affinity and specificity. nih.govnih.gov This strategy has been employed to develop novel inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. nih.govnih.gov By targeting the highly conserved pterin-binding site, it is possible to design inhibitors that are effective against drug-resistant bacterial strains. nih.govnih.gov The design of these inhibitors often involves creating a pharmacophore map based on the key binding elements identified from structural studies. nih.gov

The following table provides a summary of research findings related to the synthesis and characterization of pterin analogs:

Research AreaKey Findings
Synthesis of Tetrahydrobiopterin Analogs The Taylor method has been successfully used to synthesize 6-alkoxymethyl substituted tetrahydrobiopterin analogs. nih.gov
Metabolism of Aminopterin Aminopterin administration leads to an increased excretion of folic acid, indicating metabolic displacement. ashpublications.org
Design of Fluorescent Pterin Probes Fluorescent pteridine analogs like 3MI and 6MI can be incorporated into DNA to monitor molecular interactions. nih.govcancer.gov
Structure-Based Inhibitor Design Structural studies of DHPS have enabled the design of pterin-based inhibitors that target the pterin-binding site. nih.govnih.gov

Advanced Research Methodologies for H4 Aminobiopterin Studies

Structural Biology Approaches for Enzyme-Ligand Complexes

Structural biology techniques are indispensable for visualizing the three-dimensional arrangements of atoms within enzyme-ligand complexes, revealing the precise nature of their interactions.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for determining the atomic structures of biomolecular complexes. hairuichem.compsu.edu These methods have been extensively applied to study Nitric Oxide Synthase (NOS) in complex with its natural cofactor, tetrahydrobiopterin (B1682763) (BH4), and its analogs.

Crystallographic studies provide high-resolution snapshots of enzyme active sites and binding pockets, revealing how pterin (B48896) analogs like H4-Aminobiopterin might interact with key residues. For instance, crystallographic structures of enzymes involved in BH4 biosynthesis, such as GTP cyclohydrolase I and 6-pyruvoyltetrahydropterin synthase, have provided essential information for interpreting reaction mechanisms. google.com While direct crystal structures of this compound in complex with NOS may not be widely reported, studies on BH4 and other pterin analogs illustrate the utility of this technique in understanding the structural basis of cofactor binding and enzyme regulation. For example, analysis of crystallographic structures of eNOSoxy and iNOSoxy dimers has shown differences in intersubunit contacts and buried surface area, which contribute to their varying stabilities and are influenced by the binding of L-arginine and BH4. rcsb.org

NMR spectroscopy complements crystallography by providing insights into the dynamics and conformational properties of proteins and their complexes in solution. hairuichem.comnih.gov NMR studies have been instrumental in elucidating details of hydrogen-transfer processes and the stereochemical course of reactions involving BH4 biosynthetic and recycling enzymes. google.comnih.gov The sensitivity of NMR in detecting subtle changes in chemical environments makes it valuable for studying protein-ligand interactions, including those of pterin analogs. For example, a spin-label method using NMR has been employed to determine the structures of ligand-binding sites in sulfotransferases (SULTs), and it was shown that tetrahydrobiopterin binds to the catechin (B1668976) site of SULT1A3. The ability of 4-aminotetrahydrobiopterin to induce tight pterin binding in NOS suggests that such structural effects can be investigated through NMR, providing information on the dynamic interplay between the enzyme and its analogs.

Various spectroscopic techniques are employed to characterize the molecular interactions between this compound or other pterin analogs and their target enzymes. These methods offer insights into binding events, conformational changes, and redox states.

UV-Vis Absorption Spectroscopy: Changes in the absorption spectra of enzymes, particularly the heme Soret band in NOS, are commonly used to monitor ligand binding. For instance, spectral changes in the heme Soret band after L-arginine binding to NOS have been recorded, and the effect of pterin-based analogs like PHS-32 (a pterin-based analog) on these spectral determinations has been investigated. Similarly, Magnetic Circular Dichroism (MCD) and UV-Vis absorption spectroscopy have been used to characterize NOS-like proteins in complex with various ligands, revealing subtle structural differences influenced by tetrahydrobiopterin (BH4) binding.

Fluorescence Spectroscopy: Fluorescence quenching experiments are valuable for determining the binding constants of pterin analogs to enzymes. For example, titration of pterin-4a-carbinolamine dehydratase (PCD) with H4-biopterin leads to significant fluorescence quenching, which can be used to quantify binding affinities of different pterin analogs.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) and FT-Raman, can identify specific molecular interactions, like hydrogen bonding, within complexes. These techniques are useful for characterizing the molecular structure of pterin standards and understanding their interactions with other molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying species with unpaired electrons, such as radical intermediates formed during enzymatic reactions involving pterins. EPR spectroscopy has been used to analyze the formation and reduction of the tetrahydrobiopterin radical within NOS, establishing its role as a one-electron donor.

These spectroscopic methods provide complementary information to crystallographic and NMR data, offering a comprehensive view of the molecular interactions of this compound with its targets.

Computational and Theoretical Chemistry Applications

Computational and theoretical chemistry approaches play a vital role in understanding the behavior of this compound at a molecular level, providing insights that complement experimental findings.

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of enzyme-ligand complexes over time, providing insights into binding mechanisms, conformational changes, and stability. MD simulations allow researchers to observe the induced fit phenomena in ligand-protein complex formation and optimize hit molecules identified through virtual screenings.

In the context of pterin analogs and NOS, MD simulations can elucidate the intermolecular interactions and dynamic behavior of this compound binding to the enzyme. For example, MD simulations have been employed to understand the inhibition mechanism of quinonoid dihydropteridine reductase (QDPR) by novel compounds, revealing details of their interaction with the enzyme. Studies on other enzyme-inhibitor systems, such as HDAC2 with various inhibitors, have utilized MD simulations to gain a better perspective on ligand binding and corresponding dynamic changes, including the role of hydrogen bonds in complex stability. Reactive Quantum-Mechanical Molecular Dynamics (QMD) simulations are also being developed to investigate the atomistic details of chemical reactions within enzymes, including those involving mobile protons, which are crucial for understanding enzyme catalysis. rcsb.org These simulations can provide valuable data on the structural fluctuations and binding affinities of this compound within its target enzymes.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to investigate the electronic structure, reactivity, and binding energetics of pterins, including this compound. These calculations can predict various parameters, including molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbital (FMO) analysis.

Key applications of quantum chemical calculations for pterins include:

Tautomerism and Proton Transfer: Quantum mechanical calculations have been used to study the proton transfer reactions between different tautomeric forms of pterin in both gas phase and aqueous solution, determining relative energies and free energy barriers. aai.org This is crucial for understanding the chemical behavior of this compound in biological environments.

Redox Chemistry and Oxidation Potentials: Quantum chemical calculations have provided insights into the redox chemistry of pterins, including the oxidation of tetrahydrobiopterin (H4Bip) by free radical species and oxygen, which can occur through specific atomic sites.

Binding Energetics: These calculations can accurately compute protein-ligand interaction energies and binding free energies, offering a theoretical framework to understand the strength and nature of this compound's binding to target proteins. They can help predict the preferred binding conformations and the energetic contributions of specific interactions.

By combining theoretical and experimental data, quantum chemical calculations provide a deeper understanding of the fundamental chemical properties that govern this compound's biological activity.

Bioanalytical Techniques for Quantification and Characterization

Bioanalytical techniques are essential for the precise quantification and characterization of this compound in biological samples, enabling researchers to study its pharmacokinetics and cellular levels.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (LC-MS/MS): This hyphenated technique is widely recognized for its high sensitivity, selectivity, and reliability in quantifying organic molecules in complex biological matrices. LC-MS/MS allows for the separation of this compound from other compounds in a sample using HPLC, followed by its detection and quantification by mass spectrometry based on its unique mass-to-charge ratio. This method is particularly advantageous for analyzing trace concentrations and can often eliminate the need for time-consuming derivatization steps. For pterins, HPLC has been used for detection of this compound and its oxidation products after specific oxidation protocols. aai.org

Gas Chromatography-Mass Spectrometry (GC/MS): While HPLC-MS is generally preferred for less volatile and thermally labile compounds like pterins, GC/MS can also be used for the qualitative and quantitative characterization of certain organic compounds in biological samples, often requiring prior derivatization to increase volatility.

Fluorescence Detection: For pterins that are naturally fluorescent or can be derivatized to be fluorescent, fluorescence detection coupled with HPLC can be a sensitive method for quantification. As mentioned, fluorescence properties of dihydropterins and oxidized pterins can be utilized in diagnostics.

These bioanalytical techniques are critical for monitoring this compound levels in experimental settings, assessing its stability, and understanding its metabolic fate.

Chromatographic Separations Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Pterin Derivatives

Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), are fundamental for isolating and quantifying pterin derivatives, including this compound, from complex biological matrices. For the detection of this compound and its oxidation products, a protocol involving manganese dioxide (MnO2) oxidation followed by HPLC analysis has been utilized. This method allows for the differentiation and quantification of various pterin forms nih.gov. Similarly, for other pterins like tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), neopterin, and sepiapterin (B94604), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be a highly sensitive and accurate method. LC-MS/MS methods, often employing stable isotope dilution, enable the simultaneous determination of multiple pterin metabolites in biological fluids such as cerebrospinal fluid (CSF) and urine, facilitating the diagnosis and monitoring of metabolic disorders nih.gov. The sensitivity of these methods is crucial for detecting low-abundance transcripts in complex biological samples.

Microdialysis for In Situ Biochemical Sampling in Experimental Models

Microdialysis is a powerful in vivo sampling technique that provides continuous access to the extracellular fluid of various tissues, making it invaluable for studying biochemical changes in experimental models. This method involves inserting a specialized probe into living tissue, allowing for the collection of analytes such as neurotransmitters and metabolites from the extracellular space in real-time. While direct research findings specifically linking this compound to microdialysis studies were not found in the provided literature, the technique's capacity for in situ biochemical sampling makes it a highly relevant tool for investigating the local effects and distribution of compounds like this compound within specific tissues or organs in live, awake animals. The high sensitivity of analytical methods required to quantify analytes from dialysate samples is a key consideration for successful microdialysis applications.

Determination of Pteridine (B1203161) and Nitrite (B80452)/Nitrate (B79036) Levels in Biological Samples

The determination of pteridine levels, including this compound, and the measurement of nitrite and nitrate (oxidation products of nitric oxide) are critical for understanding the metabolic pathways and biological impact of these compounds. In studies involving this compound, its detection and that of its oxidation products have been achieved through specific oxidation protocols (e.g., MnO2 oxidation) followed by HPLC analysis nih.gov. The broader class of pteridines, such as tetrahydrobiopterin (H4bip) and neopterin, can be assessed in biological samples, with observed increases in response to immune stimuli like bacterial lipopolysaccharides (LPS). For the quantification of nitrite/nitrate, highly sensitive fluorometric assays have been developed. These assays, based on the reaction of nitrite with 2,3-diaminonaphthalene (B165487) to form a fluorescent product, can detect nitrite concentrations as low as 10 nM and are adaptable to high-throughput formats like 96-well plates, making them suitable for cell culture conditioned media or blood samples after appropriate processing.

In Vitro Cell-Based Assay Development and Optimization

In vitro cell-based assays are indispensable tools for investigating the cellular mechanisms and biological effects of this compound. These assays involve the use of living cells to measure specific cellular responses or activities under controlled conditions, often in multi-well formats to facilitate screening. Optimization of these assays is crucial for ensuring robust, reliable, and reproducible results, involving careful consideration of cell culture conditions, assay validation, and the inclusion of appropriate controls.

Flow cytometry is a powerful technique for analyzing this compound's effects on cell surface markers and intracellular signaling pathways at a single-cell level. This method allows for the simultaneous detection of multiple functional and phenotypic markers within complex cell populations. In studies involving this compound, flow cytometry (specifically FACS) has been used to detect antigen expression and intracellular cytokines in dendritic cells. For instance, this compound was found to significantly reduce the proportion of TNF-α- and IL-12-producing CD11c-positive cells nih.gov. Flow cytometry protocols involve steps for cell activation, fixation, permeabilization, and staining with phospho-specific and phenotyping antibodies, enabling the assessment of protein phosphorylation as an indicator of intracellular signaling. The technique's ability to analyze rare cell populations without extensive ex vivo expansion further highlights its utility.

Quantitative gene expression analysis, commonly performed using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), is a sensitive and widely used method to measure changes in messenger RNA (mRNA) levels in response to various stimuli, including chemical compounds like this compound. This technique involves isolating RNA from target cells or tissues, reverse-transcribing mRNA into complementary DNA (cDNA), and then amplifying and detecting specific target sequences in real-time using fluorescent dyes or probes. Quantitative PCR has been employed in studies examining the effects of this compound nih.gov. RT-qPCR allows for both relative and absolute quantification of gene expression, providing insights into the transcriptional changes induced by the compound. The process involves several steps, from RNA isolation to data analysis using methods like the ΔΔCT method.

T cell proliferation assays and cytokine production ELISAs are crucial for assessing the immunomodulatory effects of this compound. T cell proliferation, a hallmark of immune activation, can be measured by various methods, including the incorporation of [3H]thymidine, or by using reagents like CCK-8, MTT, or CFSE, often analyzed by flow cytometry nih.gov. Research has shown that this compound inhibits T cell proliferation in antigen-specific T cell proliferation assays, leading to reduced [3H]thymidine incorporation nih.gov.

Cytokine production, reflecting the functional output of immune cells, is commonly quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). ELISAs are highly accurate and reliable for measuring specific cytokine levels, such as IL-2, IFN-γ, and TNF-α. Studies have demonstrated that this compound significantly affects the production of proinflammatory cytokines. For example, it was observed to reduce the amount of TNF-α- and IL-12-producing CD11c-positive cells and impair the production of IL-2 and IFN-γ in mixed lymphocyte reactions (MLRs) nih.gov. These assays provide critical data on how this compound influences T cell activation and the broader immune response.

Table 1: Summary of Key Research Findings on this compound's Effects on Immune Cells

Assay TypeObserved Effect of this compoundSpecific FindingsCitation
T Cell ProliferationInhibition of T cell proliferationReduced [3H]thymidine incorporation in antigen-specific T cell proliferation assays and MLRs. nih.gov
Cytokine Production (ELISA)Reduced production of proinflammatory cytokinesSignificantly reduced TNF-α and IL-12 in CD11c+ dendritic cells; impaired IL-2 and IFN-γ production in MLR supernatants. nih.gov
Flow Cytometry (FACS)Attenuation of dendritic cell functionReduced TNF-α and IL-12 producing CD11c-positive cells; affected MHC class II expression. nih.gov
Cell ApoptosisInduction of T cell apoptosisInduced rapid apoptosis of murine T cells, but not murine dendritic cells. nih.gov

Development of Animal Models for Investigating Biochemical Mechanisms

The investigation of complex biochemical mechanisms underlying the physiological and pharmacological effects of chemical compounds like this compound necessitates the use of robust in vivo animal models. These models provide a comprehensive biological context that cannot be fully replicated by in vitro studies, allowing researchers to elucidate the intricate interactions of this compound with various enzymes, cells, and metabolic pathways within a living system. Animal models are crucial for understanding the systemic impact of this compound on immune responses, inflammation, and other physiological processes, thereby offering insights into its potential therapeutic applications and the fundamental biochemical changes it induces. fda.govharvard.edunih.gov

Key Animal Models Utilized

Murine (mouse) and rat models have been extensively employed in the study of this compound, particularly in contexts simulating acute rejection and septic shock. These models serve as valuable tools to assess the compound's effects on the immune system and its interaction with nitric oxide (NO) metabolism. aai.org

Murine Cardiac Allograft Model: In a murine cardiac allograft model of acute rejection, this compound demonstrated a notable ability to prolong allograft survival. This effect was comparable in potency to high-dose cyclosporin (B1163) A treatment, highlighting its significant immunomodulatory potential in vivo. aai.org

Rat Septic Shock Model: In a rat model of septic shock induced by endotoxin, this compound provided protection against lethal effects. This model allowed for the investigation of its impact on systemic inflammatory responses and survival rates. aai.org

Investigating Nitric Oxide Synthase (NOS) Inhibition

This compound is a structural analog of (6R)-5,6,7,8-tetrahydro-L-biopterin (H4-biopterin), which is the natural cofactor for all nitric oxide synthase (NOS) isoenzymes. While this compound inhibits all three NOS isoenzymes (inducible NOS, neuronal NOS, endothelial NOS) with comparable efficacy in purified enzyme preparations, studies in intact cells and animal models have revealed a selectivity for inducible nitric oxide synthase (iNOS). This selectivity is attributed to the faster turnover of iNOS protein compared to constitutive NOS isoforms, leading to more efficient binding of this compound to iNOS. aai.orgpsu.edu

Despite its potent iNOS inhibitory activity, research in animal models suggests that the beneficial pharmacological effects of this compound, such as those observed in sepsis, cannot be entirely explained by iNOS inhibition alone. For instance, in the sepsis model, iNOS inhibition was only observed with continuous infusion, whereas a bolus dose sufficient to improve survival did not show immediate iNOS inhibition. Furthermore, other NOS inhibitors did not achieve the same level of therapeutic benefit as this compound in prolonging allograft survival, indicating additional mechanisms of action. aai.org

Immunomodulatory Biochemical Mechanisms

Animal model studies have provided detailed insights into the immunomodulatory biochemical mechanisms of this compound, particularly its effects on antigen-presenting cells and T-lymphocytes.

Effects on Dendritic Cells: this compound has been shown to reduce Major Histocompatibility Complex (MHC) class II expression on dendritic cells in both wild-type and iNOS-deficient mice, regardless of the presence of lipopolysaccharide (LPS). This effect was specific to this compound, as H4-biopterin, sepiapterin, and L-NIL did not exhibit similar effects. The reduction in MHC class II expression suggests an impaired ability of dendritic cells to present antigens. aai.org

Impact on T-Cell Priming and Proliferation: Consistent with its effects on MHC class II expression, this compound significantly impaired antigen-specific T-cell responses in mixed lymphocyte reactions (MLR) using this compound-treated dendritic cells from C57BL/6 mice and T cells from OT-II mice. This indicates that this compound can downregulate the functional capacity of dendritic cells to prime T cells. aai.org

Modulation of Proinflammatory Cytokine Production: Investigations in animal models have also revealed that this compound affects the production of key proinflammatory cytokines. It significantly reduced the amount of TNF-α- and IL-12-producing CD11c-positive cells in dendritic cell cultures. Consequently, impaired production of IL-2 and IFN-γ was observed in the supernatants of MLRs where this compound-pretreated dendritic cells were used for T-cell activation. In contrast, H4-biopterin did not exhibit these effects and even enhanced IL-2 production. aai.org

These findings collectively point to a multifaceted biochemical action of this compound beyond simple iNOS inhibition, involving direct modulation of immune cell function and cytokine networks.

Detailed Research Findings in Animal Models

The following table summarizes key biochemical findings from animal model studies investigating this compound:

Animal Model & ConditionBiochemical Mechanism InvestigatedKey FindingsCitation
Murine Cardiac Allograft (Acute Rejection)Immunomodulation, Nitric Oxide MetabolismProlonged allograft survival comparable to high-dose cyclosporin A. Suggests effects beyond iNOS inhibition, as other NOS inhibitors were less effective. aai.org
Rat Septic Shock (Endotoxin-induced)Systemic Inflammation, Nitric Oxide MetabolismProtected animals from lethal effects of endotoxin. Improved survival rate even with bolus dose not immediately inhibiting iNOS, indicating other protective mechanisms. aai.org
C57BL/6 Mice Dendritic Cells (in vitro/ex vivo)Antigen Presentation, Immune Cell ActivationReduced MHC class II expression on dendritic cells (wild-type and iNOS-/-). No effect on CD40 expression. aai.org
C57BL/6 Mice Dendritic Cells + OT-II Mice T Cells (MLR)T-cell Priming and ProliferationSignificantly impaired antigen-specific T-cell responses. aai.org
C57BL/6 Mice Dendritic Cells (in vitro)Cytokine ProductionSignificantly reduced TNF-α and IL-12 production by CD11c+ cells. Impaired IL-2 and IFN-γ production in MLR supernatants. aai.org
RBL-2H3 cells and BMMCs (in vitro)NOS Activity, ApoptosisDose-dependent reduction in NO production (partial inhibition, ~75%). Enhanced antigen-induced apoptosis, suggesting NO protection from cell death. psu.edu

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing H4-Aminobiopterin in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and purification via column chromatography. Researchers should validate intermediates using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For known compounds, cross-referencing databases like SciFinder or Reaxys is critical to confirm synthetic routes and compare spectral data . Novel compounds require full characterization (e.g., 1^1H/13^{13}C NMR, mass spectrometry) and purity assessment (≥95% by HPLC).

Q. How is this compound characterized and validated in experimental settings?

  • Methodological Answer : Characterization includes:

  • Spectroscopic Analysis : NMR for structural elucidation, UV-Vis for electronic properties.
  • Chromatographic Purity : HPLC with diode-array detection (DAD) to confirm homogeneity.
  • Stability Testing : Accelerated degradation studies under varied pH, temperature, and light conditions.
    Researchers should adhere to journal guidelines for reporting experimental details, ensuring reproducibility (e.g., solvent systems, instrument parameters) .

Q. What biochemical pathways involve this compound, and how is its role investigated?

  • Methodological Answer : this compound is implicated in folate metabolism and redox cycling. Investigative approaches include:

  • Enzymatic Assays : Measuring kinetic parameters (KmK_m, VmaxV_{max}) using purified enzymes.
  • Gene Knockdown/Overexpression : Observing phenotypic changes in model organisms.
  • Isotopic Labeling : Tracing metabolic flux via 13^{13}C or 15^{15}N isotopes.
    Reference existing pathway databases (e.g., KEGG) and validate findings with orthogonal assays .

Advanced Research Questions

Q. How do researchers address discrepancies in reported stability data for this compound under varying conditions?

  • Methodological Answer : Contradictory stability data require:

  • Replication : Repeating experiments under identical conditions.
  • Variable Control : Standardizing buffers, light exposure, and storage protocols.
  • Statistical Analysis : Applying t-tests or ANOVA to assess significance of observed differences.
    Transparent reporting of environmental variables (e.g., humidity, oxygen levels) is essential .

Q. What are the key considerations in designing dose-response experiments involving this compound?

  • Methodological Answer :

  • Dose Range : Pre-test a wide range (e.g., 0.1–100 µM) to identify IC50_{50}/EC50_{50}.
  • Controls : Include vehicle-only and positive/negative controls.
  • Time Course : Assess acute vs. chronic effects.
    Use nonlinear regression models (e.g., Hill equation) for curve fitting and validate with independent replicates .

Q. How can researchers mitigate confounding variables when studying this compound’s enzyme interactions?

  • Methodological Answer :

  • Blinding : Randomize sample processing to reduce bias.
  • Cross-Validation : Use multiple assay formats (e.g., fluorescence, radiometric).
  • Interference Checks : Test for compound autofluorescence or matrix effects.
    Document all potential confounders in supplemental materials .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling.
  • Disposal : Follow GHS guidelines (Aquatic Hazard Category 1) for chemical waste .

Data Management and Reproducibility

Q. How should researchers manage and archive experimental data for this compound studies?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Repositories : Deposit raw spectra, chromatograms, and protocols in Chemotion or RADAR4Chem .
  • Metadata : Include instrument settings, software versions, and calibration details.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H4-Aminobiopterin
Reactant of Route 2
Reactant of Route 2
H4-Aminobiopterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.